molecular formula C12H13N3O2 B2853861 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 891116-57-7

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2853861
CAS No.: 891116-57-7
M. Wt: 231.255
InChI Key: PWJBHGLSQGMJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can often be found in chemical databases .

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its ability to bind to metal ions and form a complex. The fluorescence of this compound is enhanced upon binding to metal ions, making it a useful tool for the detection of metal ions. The metal-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide complex has also been found to exhibit catalytic activity, making it useful for various catalytic applications.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. This compound has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects and can protect against neuronal damage.

Advantages and Limitations for Lab Experiments

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also a highly sensitive fluorescent probe for the detection of metal ions. However, this compound has some limitations. It is not water-soluble and requires the use of organic solvents for its preparation. In addition, this compound has a relatively short fluorescence lifetime, which limits its use in time-resolved experiments.

Future Directions

There are several future directions for the use of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases. This compound has been found to have neuroprotective effects and could be used as a starting point for the development of new drugs. Another potential application is in the development of new catalytic systems. The metal-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide complex has been found to exhibit catalytic activity and could be used in various catalytic applications. Finally, this compound could be modified to improve its water solubility and fluorescence lifetime, making it more useful for time-resolved experiments.

Synthesis Methods

The synthesis of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide involves the reaction of 2,5-dimethylphenyl hydrazine with ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to form this compound. This method has been optimized to yield high purity this compound with a high yield.

Scientific Research Applications

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a ligand for the preparation of metal complexes for catalytic applications. In addition, this compound has been studied for its potential use in the development of new drugs for the treatment of various diseases.

Safety and Hazards

Material safety data sheets (MSDS) provide information on the hazards of chemicals, as well as how to handle them safely .

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-4-5-8(2)10(6-7)11-14-15-12(17-11)13-9(3)16/h4-6H,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJBHGLSQGMJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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